3'-Chloro-5'-fluoro-3-(3-fluorophenyl)propiophenone
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Overview
Description
3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, featuring chloro and fluoro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.
Coupling Reactions: The key step involves coupling the halogenated benzene derivatives with propiophenone under specific conditions, often using catalysts like palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ketone group to alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis Studies: Investigated in catalytic reactions to understand reaction mechanisms and improve catalyst design.
Biology:
Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its chloro and fluoro substituents. These interactions can affect various biochemical pathways, potentially leading to biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone
- 3’-Chloro-5’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- 3-Chloro-4-fluorophenylpiperazine
Comparison:
- Structural Differences: The position and number of chloro and fluoro substituents vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of additional fluoro groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity .
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-7-11(8-14(18)9-12)15(19)5-4-10-2-1-3-13(17)6-10/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLJZNOOUCUIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644545 |
Source
|
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-53-8 |
Source
|
Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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